molecular formula C17H18ClNO2S B2951969 2-(4-chlorophenoxy)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide CAS No. 1396883-39-8

2-(4-chlorophenoxy)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide

Cat. No. B2951969
CAS RN: 1396883-39-8
M. Wt: 335.85
InChI Key: BNGZUXQHSIKDNT-UHFFFAOYSA-N
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Description

The compound “2-(4-chlorophenoxy)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide” is a complex organic molecule. It contains a chlorophenoxy group, a cyclopropyl group, and a thiophen-2-yl group, all attached to an acetamide core .


Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds have been synthesized through various methods. For example, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were synthesized by reacting p-bromoacetophenone and thiourea in the presence of iodine .


Molecular Structure Analysis

The molecular structure of similar compounds was confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .

Scientific Research Applications

Antimicrobial Activity

Thiophene derivatives have been studied for their potential as antimicrobial agents. The presence of the thiophene moiety in the compound’s structure could contribute to antimicrobial properties by blocking the biosynthesis of certain bacterial lipids or through other mechanisms . This application is crucial in the development of new antibiotics to combat drug-resistant pathogens.

Anticancer Activity

Compounds with similar structures have shown promise as antiproliferative agents, particularly against cancer cell lines such as human breast adenocarcinoma (MCF7) . The compound’s efficacy in this field could be attributed to its ability to interfere with cell division and growth, making it a candidate for cancer therapy research.

Anti-Fibrosis Activity

Thiophene derivatives have also been explored for their anti-fibrotic activities, which could be beneficial in treating diseases characterized by excessive fibrous tissue formation . The compound’s potential to inhibit collagen expression and hydroxyproline content in cell culture suggests its application in developing novel anti-fibrotic drugs.

Material Science

The thiophene ring system is integral in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . The compound’s structural features may contribute to the development of new materials with improved electronic properties.

Molecular Docking Studies

Molecular docking studies are essential for understanding the interaction between drugs and their targets. Compounds with thiophene derivatives have been used in molecular docking to predict binding modes and affinities, which aids in rational drug design . This compound could serve as a lead compound for further computational studies.

Corrosion Inhibition

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . The compound could be investigated for its potential to protect metals from corrosion, which is vital in extending the lifespan of metal structures and components.

Future Directions

Future research could focus on synthesizing this compound and studying its potential biological activities, similar to related compounds .

properties

IUPAC Name

2-(4-chlorophenoxy)-N-cyclopropyl-N-(2-thiophen-2-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2S/c18-13-3-7-15(8-4-13)21-12-17(20)19(14-5-6-14)10-9-16-2-1-11-22-16/h1-4,7-8,11,14H,5-6,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGZUXQHSIKDNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCC2=CC=CS2)C(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide

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